molecular formula C17H24 B14353888 1,3,5-Cycloheptatriene, 2,5-bis(1,1-dimethylethyl)-7-ethynyl- CAS No. 90263-43-7

1,3,5-Cycloheptatriene, 2,5-bis(1,1-dimethylethyl)-7-ethynyl-

Cat. No.: B14353888
CAS No.: 90263-43-7
M. Wt: 228.37 g/mol
InChI Key: OKTDLTNSXZJDBY-UHFFFAOYSA-N
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Description

1,3,5-Cycloheptatriene, 2,5-bis(1,1-dimethylethyl)-7-ethynyl- is a complex organic compound with the molecular formula C21H28 This compound is characterized by a cycloheptatriene ring substituted with two tert-butyl groups and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Cycloheptatriene, 2,5-bis(1,1-dimethylethyl)-7-ethynyl- typically involves multiple steps. One common method includes the alkylation of cycloheptatriene with tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide. The ethynyl group can be introduced through a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated cycloheptatriene derivative in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Cycloheptatriene, 2,5-bis(1,1-dimethylethyl)-7-ethynyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the ethynyl group to an ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Conversion of the ethynyl group to an ethyl group.

    Substitution: Introduction of halogen atoms or other functional groups.

Scientific Research Applications

1,3,5-Cycloheptatriene, 2,5-bis(1,1-dimethylethyl)-7-ethynyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3,5-Cycloheptatriene, 2,5-bis(1,1-dimethylethyl)-7-ethynyl- involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Cycloheptatriene, 2,5-bis(1,1-dimethylethyl)-7-phenyl-
  • 1,3,5-Cycloheptatriene, 7-(3,5-dichlorophenyl)-2,5-bis(1,1-dimethylethyl)-

Uniqueness

1,3,5-Cycloheptatriene, 2,5-bis(1,1-dimethylethyl)-7-ethynyl- is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of tert-butyl and ethynyl substituents enhances its stability and potential for diverse applications in research and industry.

Properties

90263-43-7

Molecular Formula

C17H24

Molecular Weight

228.37 g/mol

IUPAC Name

2,5-ditert-butyl-7-ethynylcyclohepta-1,3,5-triene

InChI

InChI=1S/C17H24/c1-8-13-11-14(16(2,3)4)9-10-15(12-13)17(5,6)7/h1,9-13H,2-7H3

InChI Key

OKTDLTNSXZJDBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(C=C(C=C1)C(C)(C)C)C#C

Origin of Product

United States

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